N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
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Overview
Description
N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and hydroxybutan-2-yl groups attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 2,5-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorophenyl group can serve as a marker for tracking biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity, while the hydroxybutan-2-yl group can modulate the compound’s solubility and bioavailability. These interactions can lead to the activation or inhibition of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- N1-(2,5-difluorophenyl)-N2-(1-hydroxypropyl)oxalamide
- N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)malonamide
Uniqueness
N1-(2,5-difluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to the specific positioning of the difluorophenyl and hydroxybutan-2-yl groups. This configuration can result in distinct chemical and biological properties, such as enhanced stability, reactivity, and specificity in interactions with molecular targets.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O3/c1-2-8(6-17)15-11(18)12(19)16-10-5-7(13)3-4-9(10)14/h3-5,8,17H,2,6H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTCBQQVWRYQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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